molecular formula C26H23ClO5 B2470549 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate CAS No. 25584-18-3

2,4,6-Tris(4-methylphenyl)pyrylium perchlorate

Cat. No.: B2470549
CAS No.: 25584-18-3
M. Wt: 450.92
InChI Key: DBFGVBLNPLHKOL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is a chemical compound with the molecular formula C26H23ClO4. It is a member of the pyrylium family, which are known for their aromatic properties and ability to act as photosensitizers. This compound is particularly noted for its stability and unique reactivity, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate typically involves the reaction of 4-methylbenzaldehyde with acetophenone in the presence of a Lewis acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the pyrylium ring. The final product is then treated with perchloric acid to yield the perchlorate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-methylphenyl)pyrylium perchlorate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrylium salts, reduced heterocyclic compounds, and oxidized derivatives. These products have diverse applications in different fields of research .

Scientific Research Applications

2,4,6-Tris(4-methylphenyl)pyrylium perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate involves its ability to absorb light and transfer energy to other molecules. This process generates reactive oxygen species, which can induce oxidative damage in biological systems. The compound interacts with various molecular targets, including DNA, proteins, and lipids, leading to a range of biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
  • 2,4,6-Triphenylpyrylium tetrafluoroborate
  • 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate

Uniqueness

Compared to these similar compounds, 2,4,6-Tris(4-methylphenyl)pyrylium perchlorate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These differences influence its reactivity, stability, and suitability for various applications .

Properties

IUPAC Name

2,4,6-tris(4-methylphenyl)pyrylium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23O.ClHO4/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)27-26(17-24)23-14-8-20(3)9-15-23;2-1(3,4)5/h4-17H,1-3H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFGVBLNPLHKOL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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